6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Medicinal Chemistry Organic Synthesis Process Chemistry

6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 898911-34-7) is a heterocyclic aldehyde building block belonging to the pyrazolo[3,4-b]pyridine family. The compound features a synthetically versatile 5-carbaldehyde group, a nucleophilic-aromatic-substitution (SNAr)-enabling chlorine atom at the 6-position, and N1/N3-methyl substituents that minimize N–H tautomerism and enhance solubility in organic media.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
CAS No. 898911-34-7
Cat. No. B1602684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
CAS898911-34-7
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(C(=N2)Cl)C=O)C
InChIInChI=1S/C9H8ClN3O/c1-5-7-3-6(4-14)8(10)11-9(7)13(2)12-5/h3-4H,1-2H3
InChIKeyGROJIEMGBWEVOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 898911-34-7): Procurement-Grade Intermediate for Kinase-Focused Libraries


6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 898911-34-7) is a heterocyclic aldehyde building block belonging to the pyrazolo[3,4-b]pyridine family. The compound features a synthetically versatile 5-carbaldehyde group, a nucleophilic-aromatic-substitution (SNAr)-enabling chlorine atom at the 6-position, and N1/N3-methyl substituents that minimize N–H tautomerism and enhance solubility in organic media [1]. It is commercially supplied as a pale cream crystalline solid with purities typically ≥95% (NMR) .

Why 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Cannot Be Replaced by Common Analogs in Kinase-Targeted Synthesis


Simply substituting this compound with a regioisomeric aldehyde (e.g., 3-carbaldehyde), the des-chloro analog (CAS 1221724-80-6), or the N1-unsubstituted variant introduces critical liabilities. The 5-carbaldehyde position is uniquely activated for Claisen–Schmidt condensations that yield chalcones and dipyrazolopyridines [1]; the 3-carbaldehyde isomer shows a different reactivity profile [2]. Removal of the 6-chloro group eliminates the only handle for late-stage SNAr diversification, while omission of the N1-methyl group re-introduces tautomeric equilibria that complicate both synthesis and biological interpretation [3]. The quantitative evidence below demonstrates that each structural feature contributes a distinct and measurable advantage.

Quantitative Differentiation of 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde from Its Closest Analogs


Synthetic Efficiency: Vilsmeier–Haack Yield Outperforms Multi-Step Routes to the Des-Chloro Analog

The target compound is accessible in a single synthetic step from N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide via Vilsmeier–Haack formylation/chlorination with a reported yield of 43% . Direct head-to-head comparison with the des-chloro analog (1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, CAS 1221724-80-6) reveals a striking difference: the des-chloro compound requires a fundamentally different synthetic route and, when obtained via adapted Vilsmeier conditions, is reported in quantitative yield (>95%) in a single step [1]. The lower yield of the 6-chloro compound (43% vs. >95% for the des-chloro analog) is not a deficit but a direct consequence of the tandem chlorination–formylation mechanism that installs the synthetically essential 6-Cl handle in the same operation . The 6-chloro compound thus delivers two orthogonal functional groups (aldehyde + aryl chloride) in one pot, eliminating the need for a separate halogenation step.

Medicinal Chemistry Organic Synthesis Process Chemistry

6-Chloro Substituent Enables Late-Stage SNAr Diversification Absent in the Des-Chloro Analog

The 6-chloro substituent is the sole site for nucleophilic aromatic substitution (SNAr) on the pyridine ring, enabling introduction of amines, alkoxides, or thiols after aldehyde functionalization. The des-chloro analog (CAS 1221724-80-6, C9H9N3O, MW 175.19) lacks any halogen handle and is therefore restricted to electrophilic substitution or cross-coupling only at positions activated by the ring nitrogen [1]. In the Quiroga 2010 study, the 6-chloro substituent was essential for the subsequent hydrazine-mediated cyclization to yield dipyrazolo[3,4-b:4′,3′-e]pyridines; all six 6-chloro derivatives successfully underwent this transformation, while the corresponding 6-unsubstituted precursors could not participate [2]. The 6-chloro-1-methyl analog (CAS 898911-37-0, C8H6ClN3O, MW 195.61) retains the SNAr handle but lacks the 3-methyl group that blocks a potential metabolic soft spot and improves regiochemical definition in cyclization reactions .

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Design

Class-Leading Nonlinear Optical (NLO) Response: DFT-Calculated Hyperpolarizability Exceeds Chalcone-Based Systems

A pyrazolo[3,4-b]pyridine-5-carbaldehyde derivative (CJ129), which shares the 5-carbaldehyde pharmacophore and the fused pyrazolo[3,4-b]pyridine core with the target compound, exhibits first hyperpolarizability (β) of 26.81 × 10⁻³⁰ esu and second hyperpolarizability (γ) of 118.34 × 10⁻³⁶ esu at the CAM-B3LYP/6-311++G(d,p) level [1]. These values significantly exceed those reported for chalcone-based NLO systems [1]. The high electrophilicity index (ω = 70.31 kcal mol⁻¹) and moderate HOMO–LUMO gap (6.17 eV) calculated for CJ129 are directly attributable to the electron-withdrawing aldehyde group conjugated with the electron-rich pyrazolo[3,4-b]pyridine core—features identically present in the target compound [1]. The 6-chloro substituent is expected to further polarize the π-system, potentially enhancing the NLO response beyond that of CJ129 (class-level inference; explicit measurement on the target compound is not yet reported).

Nonlinear Optics Computational Chemistry Materials Science

Crystal Packing Tunability: Hydrogen-Bonding Architecture Differs from 4-Aryl-Substituted Analogs

A systematic crystallographic study of six closely related 6-chloro-3-methyl-4-aryl-1-phenylpyrazolo[3,4-b]pyridine-5-carbaldehydes demonstrated that subtle changes in the 4-aryl substituent drive crystallization in four different space groups spanning three crystal systems, with hydrogen-bonding motifs ranging from simple C–H···O chains to complex sheets involving C–H···O and C–H···π interactions [1]. The target compound, lacking the 4-aryl substituent altogether, presents a fundamentally different hydrogen-bonding landscape: the absence of the 4-aryl ring removes a major crystal-packing determinant, while the N1-methyl group eliminates the N–H donor that dominates the packing of N1-unsubstituted pyrazolo[3,4-b]pyridines [1]. For the six 4-aryl analogs, the unit cell volumes span 1788–1950 ų depending on the aryl substituent, illustrating the extreme sensitivity of the solid-state architecture to peripheral substitution [1].

Crystallography Solid-State Chemistry Polymorph Prediction

High-Value Application Scenarios for 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Based on Quantitative Evidence


One-Pot Synthesis of Kinase-Focused Chalcone Libraries via Claisen–Schmidt Condensation

The C5-aldehyde undergoes base-catalyzed Claisen–Schmidt condensation with substituted acetophenones to yield 6-chloro-chalcone analogs, which serve as precursors to potent kinase inhibitors [1]. The 6-chloro handle remains intact during this transformation and can be subsequently displaced with diverse amine nucleophiles. This two-step sequence—condensation followed by SNAr—generates a 3 × 5 or larger combinatorial library from a single batch of the aldehyde intermediate. The 43% one-pot yield for the aldehyde synthesis is acceptable at the building-block stage because the subsequent diversification steps proceed in high yield, and the aldehyde is commercially available at >95% purity , eliminating the need for in-house re-synthesis at small scale.

Design of Second-Order Nonlinear Optical (NLO) Chromophores with Enhanced Hyperpolarizability

The pyrazolo[3,4-b]pyridine-5-carbaldehyde core exhibits DFT-calculated first hyperpolarizability (β = 26.81 × 10⁻³⁰ esu) that exceeds chalcone-based standards [2]. The 6-chloro substituent on the target compound increases the acceptor strength of the pyridine ring, which is predicted to further amplify the NLO response. Researchers developing organic SHG materials or electro-optic modulators can use this building block to construct donor–π–acceptor systems where the aldehyde serves as the electron-accepting terminus and the 6-chloro position allows fine-tuning of the acceptor strength via SNAr with electron-donating or electron-withdrawing amines.

Crystalline Spacing Control in Co-Crystal and Solid-Form Screening Campaigns

Crystallographic analysis of closely related 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes reveals that the crystal packing architecture—spanning four space groups and three crystal systems—is exquisitely sensitive to peripheral substitution [3]. The target compound's simplified substitution pattern (N1,N3-dimethyl, C6-Cl, no 4-aryl group) eliminates the dominant C–H···π(arene) packing interactions observed in 4-aryl analogs, providing a cleaner starting point for co-crystal design. Procurement of this specific derivative enables systematic exploration of halogen-bonding interactions (via the C6-Cl) and aldehyde-mediated hydrogen bonding without interference from aryl–aryl stacking.

VEGFR-2 Targeted Fragment Growth and Scaffold Hopping

Molecular dynamics simulations (500 ns) of a core-identical pyrazolo[3,4-b]pyridine-5-carbaldehyde (CJ129) complexed with VEGFR-2 demonstrate stable positioning in the kinase active site, maintained by recurring hydrogen bonds with Asp1046 and Asn923 [2]. The target compound preserves the identical core geometry and aldehyde hydrogen-bonding capacity while adding a chlorine atom at the 6-position that can be exploited for fragment growth via SNAr or cross-coupling. This makes the compound a strategic intermediate for structure-based drug design programs targeting the VEGFR-2 ATP-binding pocket, where the aldehyde group can serve as a synthetic anchor point for fragment linking.

Quote Request

Request a Quote for 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.